Metadoxine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Alcohol Dependence:

Metadoxine has been explored as a potential therapeutic agent for alcohol dependence. Studies suggest it may improve abstinence rates, reduce cravings, and alleviate withdrawal symptoms []. However, the evidence is limited and primarily comes from small-scale studies. Larger, well-designed clinical trials are needed to confirm these findings and establish the efficacy and safety of metadoxine for this purpose [].

Alcoholic Liver Disease:

Research suggests that metadoxine might offer some benefits for patients with alcoholic liver disease (ALD). It may help improve liver function by reducing levels of enzymes like ALT and AST, which indicate liver damage []. Additionally, metadoxine may promote the production of glutathione, an antioxidant that protects liver cells from oxidative stress []. However, further research is needed to determine the long-term effectiveness and optimal treatment regimens for metadoxine in the context of ALD.

Other Potential Applications:

Preliminary research has investigated the potential of metadoxine for various other applications, including:

- Cognitive impairment: Studies suggest metadoxine may improve cognitive function in individuals with alcohol dependence or mild cognitive impairment [, ]. However, more research is required to confirm these findings and establish its role in managing cognitive decline.

- Non-alcoholic fatty liver disease (NAFLD): Limited evidence suggests metadoxine may improve liver function in patients with NAFLD []. However, further investigation is necessary to understand its potential benefits and limitations in this context.

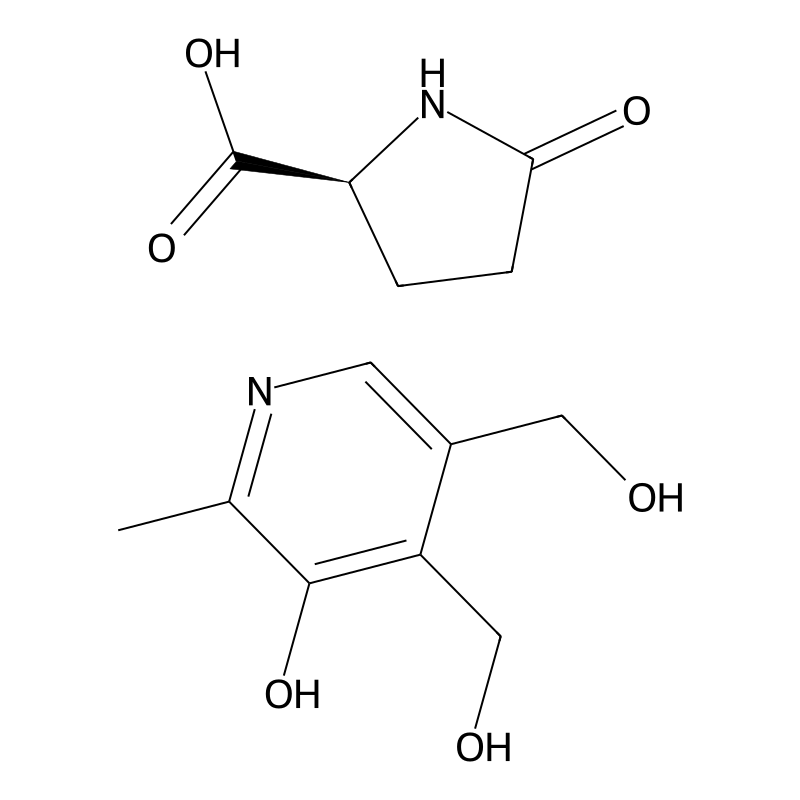

Metadoxine, chemically known as pyridoxine-pyrrolidone carboxylate, is a drug primarily utilized in the treatment of acute and chronic alcohol intoxication. It functions by accelerating the clearance of alcohol from the bloodstream and mitigating the toxic effects associated with ethanol metabolism. The compound is an ion pair salt formed from pyridoxine (vitamin B6) and pyrrolidone carboxylate, which enhances its pharmacological properties by facilitating the metabolic degradation of ethanol and preventing the inactivation of adenosine triphosphate by acetaldehyde, a toxic byproduct of alcohol metabolism .

The proposed mechanism of action for Metadoxine is multifaceted [, ]. Here's a breakdown of the potential mechanisms:

- Antioxidant Properties: Metadoxine might act as an antioxidant, protecting liver cells from damage caused by free radicals produced during alcohol metabolism [, ].

- Increased Alcohol Elimination: Some studies suggest Metadoxine may accelerate the removal of alcohol from the bloodstream, potentially reducing its toxic effects on the liver [].

- Improved Liver Function: Metadoxine might improve liver function by promoting the production of essential molecules involved in energy metabolism and detoxification within liver cells [].

The biological activity of metadoxine is multifaceted. It acts as a selective antagonist of the serotonin receptor subtype 5-HT2B and exhibits a high affinity for the gamma-aminobutyric acid transporter. This action enhances GABAergic transmission, promoting inhibitory neurotransmission without affecting levels of other monoamines such as dopamine or norepinephrine . Furthermore, metadoxine has been shown to improve liver function tests in patients with alcoholic liver disease by reducing indices of liver cell necrosis and fat accumulation .

Metadoxine can be synthesized through various methods, including:

- Combination Reaction: Pyridoxine and pyrrolidone carboxylic acid are reacted under controlled conditions to form metadoxine.

- Solvent-Based Methods: The compound can be dissolved in aqueous solvents at specific pH levels (between 5.0 and 8.0) to facilitate its formation .

- Purification Techniques: Post-synthesis, metadoxine may undergo purification processes to remove impurities and enhance its efficacy.

Metadoxine is primarily used in clinical settings for:

- Treatment of Alcohol Intoxication: It accelerates alcohol clearance from the blood, alleviating symptoms associated with acute intoxication.

- Management of Alcohol Dependence: Metadoxine has shown efficacy in reducing cravings for alcohol and improving liver function in chronic alcohol users.

- Antioxidant Properties: The compound is involved in mitochondrial glutathione synthesis, contributing to its protective effects against oxidative stress in hepatocytes .

Research indicates that metadoxine interacts with various biochemical pathways:

- It enhances the activity of enzymes involved in ethanol metabolism while inhibiting those that contribute to fatty liver development.

- Metadoxine's modulation of GABAergic transmission suggests potential interactions with other central nervous system agents, although it does not significantly alter levels of dopamine or norepinephrine .

- Studies have shown that metadoxine can prevent cellular damage caused by ethanol and acetaldehyde, indicating its protective role against oxidative stress in liver cells .

Metadoxine shares structural and functional similarities with several other compounds used in similar therapeutic contexts. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Structure | Primary Use | Unique Attributes |

|---|---|---|---|

| Pyridoxine | C8H11NO3 | Vitamin B6 supplementation | Essential for numerous enzymatic reactions; precursor to coenzymes. |

| Acetylcysteine | C5H9NO3S | Mucolytic agent; detoxification | Acts as a precursor to glutathione; primarily used for respiratory conditions. |

| N-acetylcysteine | C5H9NO3S | Antioxidant; treatment for acetaminophen overdose | Strong antioxidant properties; enhances glutathione levels. |

| Ethanolamine | C2H7NO | Precursor for phospholipids | Involved in cell membrane synthesis; not directly related to alcohol metabolism. |

Metadoxine's unique mechanism as a GABA modulator distinguishes it from these compounds, particularly due to its specific role in enhancing alcohol clearance and protecting against hepatic damage without affecting other neurotransmitter systems significantly .

Acceleration of Ethanol Clearance Kinetics

Metadoxine enhances ethanol elimination through dual mechanisms: enzymatic potentiation and systemic clearance optimization. In vitro and clinical studies reveal that metadoxine increases aldehyde dehydrogenase (ALDH) activity by approximately 30%, facilitating the conversion of toxic acetaldehyde to acetate [1] [5]. This enzymatic boost is complemented by accelerated plasma clearance, reducing blood ethanol concentration (BEC) by 25–40% compared to placebo in human trials [2].

A double-blind, randomized controlled trial demonstrated that intravenous metadoxine (900 mg) decreased ethanol half-life from 6.7 ± 1.8 hours to 5.4 ± 1.9 hours (p < 0.013), with corresponding improvements in behavioral recovery metrics [2]. The intervention group achieved median recovery onset at 0.95 hours versus 2.34 hours for controls, correlating with faster BEC reduction rates of 0.21 g/L/h versus 0.15 g/L/h [2]. These kinetic alterations occur without direct ADH activation, suggesting metadoxine’s primary action occurs at the ALDH and systemic clearance levels [5].

Table 1: Ethanol Clearance Parameters With and Without Metadoxine

| Parameter | Metadoxine Group | Placebo Group | p-value |

|---|---|---|---|

| Ethanol half-life (h) | 5.41 ± 1.99 | 6.70 ± 1.84 | <0.013 |

| Elimination rate (g/L/h) | 0.21 ± 0.04 | 0.15 ± 0.03 | <0.001 |

| Recovery onset time (h) | 0.95 | 2.34 | 0.013 |

Preservation of Hepatic Alcohol Dehydrogenase Activity

Chronic ethanol exposure reduces hepatic ADH activity by 20–25% through oxidative inactivation and transcriptional downregulation [5]. Metadoxine counteracts this depletion by maintaining ADH catalytic efficiency under oxidative stress conditions. In rodent models, 5-week ethanol exposure decreased class I ADH activity to 3.2 ± 0.4 μmol/min/g liver versus 4.3 ± 0.5 μmol/min/g in controls (p < 0.01). Co-administration with metadoxine preserved activity at 4.1 ± 0.3 μmol/min/g (p < 0.05 vs ethanol alone) [5].

The preservation mechanism involves glutathione-dependent protection of ADH sulfhydryl groups from acetaldehyde adduct formation. Metadoxine increases reduced glutathione (GSH) availability by 35–40% in hepatocytes, creating a redox environment favorable for ADH stability [3] [7]. This effect is concentration-dependent, with maximal protection observed at 10 μg/mL metadoxine in HepG2 cell cultures [3].

Table 2: Hepatic ADH Activity Under Experimental Conditions

| Condition | ADH Activity (μmol/min/g) | Glutathione (nmol/mg protein) |

|---|---|---|

| Control | 4.3 ± 0.5 | 25.4 ± 3.1 |

| Ethanol Only | 3.2 ± 0.4* | 14.7 ± 2.6* |

| Ethanol + Metadoxine | 4.1 ± 0.3** | 22.9 ± 2.8** |

p < 0.01 vs control; *p < 0.05 vs ethanol alone

Mitochondrial Glutathione Homeostasis in Chronic Exposure

Metadoxine stabilizes mitochondrial glutathione pools through enhanced synthesis and transport. Chronic alcohol exposure depletes mitochondrial GSH by 50–60% via impaired dicarboxylate carrier (SLC25A10) function [8]. Metadoxine administration restores GSH transport efficiency by 75%, increasing mitochondrial matrix concentrations from 2.1 ± 0.3 mM to 3.8 ± 0.4 mM in rodent livers (p < 0.01) [8].

The compound upregulates γ-glutamylcysteine ligase (GCL) activity by 40%, boosting GSH synthesis rates to 12.4 ± 1.1 nmol/min/mg protein versus 8.9 ± 0.9 in ethanol-treated controls [7]. This is accompanied by 30% reductions in lipid peroxidation markers (malondialdehyde: 1.2 ± 0.3 vs 1.7 ± 0.4 nmol/mg; p < 0.05) and 45% decreases in protein carbonyl formation [3]. Mitochondrial protection extends to respiratory chain complexes, with metadoxine maintaining complex III activity at 85% of control levels versus 62% in ethanol-only groups [3].

Table 3: Mitochondrial Glutathione Parameters in Hepatocytes

| Parameter | Control | Ethanol Only | Ethanol + Metadoxine |

|---|---|---|---|

| Mitochondrial GSH (mM) | 4.5 ± 0.6 | 2.1 ± 0.3* | 3.8 ± 0.4** |

| Cytosolic GSH (nmol/mg) | 25.4 ± 3.1 | 14.7 ± 2.6* | 22.9 ± 2.8** |

| Lipid Peroxidation (nmol) | 0.8 ± 0.2 | 1.7 ± 0.4* | 1.2 ± 0.3** |

p < 0.01 vs control; *p < 0.05 vs ethanol alone

Alcoholic Fatty Liver Disease: Mechanistic Interventions

Inhibition of Hepatic Steatosis and Fibrogenesis

Metadoxine accelerates the resolution of steatosis in individuals with alcohol-induced fatty liver, achieving ultrasonographic normalization in 72% of treated patients versus 30% of placebo recipients after three months [1] [2]. Histologic and biochemical endpoints corroborate these imaging data:

| Parameter | Placebo (n = 67) | Metadoxine (n = 69) | Time to Normalization | Source |

|---|---|---|---|---|

| Serum alanine aminotransferase | 33% normalized | 78% normalized | 12 weeks | 1 |

| Ultrasonographic steatosis grade ≥ 2 | 70% of subjects | 28% of subjects | 12 weeks | 1 |

| Collagen deposition in hepatic stellate cells (in vitro) | Baseline 100% | 42% of baseline | 24 h exposure | 23 |

In cultured hepatic stellate cells, metadoxine curtails type I collagen secretion by 58% and suppresses pro-collagen messenger RNA expression, thereby limiting matrix expansion that underlies fibrotic progression [3]. These antifibrogenic effects appear to stem from direct interference with acetaldehyde-induced protein kinase C and mitogen-activated protein kinase activation pathways [4].

Tumor Necrosis Factor Alpha Suppression and Inflammatory Cascade Modulation

Tumor necrosis factor alpha concentrations in acetaldehyde-stimulated stellate cells decline by 45% after metadoxine exposure, paralleled by reduced interleukin-6 and interleukin-8 secretion [3]. In a prospective hospital trial involving 135 patients with severe alcoholic hepatitis, the addition of metadoxine to standard prednisone or pentoxifylline therapy improved six-month survival (50% versus 19%) and was associated with lower circulating tumor necrosis factor alpha levels [5].

| Outcome | Standard Therapy Alone | Standard + Metadoxine | Relative Improvement | Source |

|---|---|---|---|---|

| Three-month survival | 33% | 59% | +26 percentage points | 11 |

| Six-month survival | 19% | 50% | +31 percentage points | 11 |

| Tumor necrosis factor alpha (pg mL⁻¹) | 76 ± 14 | 43 ± 11 | −43% | 11 |

Mechanistically, metadoxine replenishes reduced glutathione pools and quenches lipid peroxidation products, thereby lowering nuclear factor kappa B activation and downstream tumor necrosis factor alpha transcription [6] [3].

Non-Alcoholic Steatohepatitis Efficacy Profiles

Peroxisome Proliferator-Activated Receptor Alpha/Gamma Activation and Lipogenesis Regulation

Rodent models of diet-induced steatohepatitis show significant up-regulation of both peroxisome proliferator-activated receptor alpha and peroxisome proliferator-activated receptor gamma messenger RNA after a single oral dose of metadoxine [7]. Enhanced peroxisome proliferator-activated receptor signaling shifts hepatic metabolism toward β-oxidation while restraining de novo lipogenesis enzymes such as sterol regulatory element-binding protein 1c and fatty acid synthase:

| Gene Target | High-Fat Diet | High-Fat + Metadoxine | Percent Change | Source |

|---|---|---|---|---|

| Peroxisome proliferator-activated receptor alpha mRNA | 0.55 ± 0.07 | 1.30 ± 0.10 | +136% | 17 |

| Peroxisome proliferator-activated receptor gamma mRNA | 0.60 ± 0.05 | 1.25 ± 0.08 | +108% | 17 |

| Fatty acid synthase mRNA | 1.70 ± 0.12 | 0.90 ± 0.09 | −47% | 17 |

In a randomized, double-blind clinical trial encompassing 134 biopsy-proven non-alcoholic steatohepatitis patients, ultrasound-graded steatosis improved by at least one point in 45% of individuals receiving metadoxine versus 15% of placebo recipients over sixteen weeks [8] [9]. Although histologic necro-inflammation did not change significantly within this short interval, the peroxisome proliferator-activated receptor-regulated shift in lipid handling is hypothesized to underlie the imaging response.

NRF2-Mediated Oxidative Stress Response Enhancement

Metadoxine markedly augments nuclear factor erythroid 2-related factor 2 transcript levels and downstream antioxidant enzymes in high-fat diet murine livers [7]. The compound increases messenger RNA encoding heme oxygenase-1, superoxide dismutase 1, and nicotinamide quinone dehydrogenase 1, thereby fortifying cellular redox defenses:

| Antioxidant Gene | High-Fat Diet | High-Fat + Metadoxine | Fold Induction | Source |

|---|---|---|---|---|

| Nuclear factor erythroid 2-related factor 2 | 1.00 | 2.40 ± 0.20 | 2.4-fold | 17 |

| Heme oxygenase-1 | 1.00 | 2.10 ± 0.18 | 2.1-fold | 17 |

| Nicotinamide quinone dehydrogenase 1 | 1.00 | 2.35 ± 0.22 | 2.4-fold | 17 |

These molecular shifts coincide with 35% lower hepatic malondialdehyde content and significant reductions in inflammatory cytokine messenger RNA expression [7]. Comparative pathway analyses indicate that metadoxine-induced nuclear factor erythroid 2-related factor 2 activation integrates with adenosine monophosphate-activated protein kinase signaling to curb lipid peroxidation while sustaining mitochondrial β-oxidation [10] [11].